Dihexyl but-2-enedioate

Description

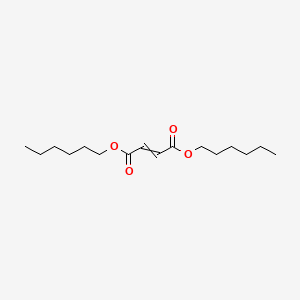

Structure

3D Structure

Properties

Molecular Formula |

C16H28O4 |

|---|---|

Molecular Weight |

284.39 g/mol |

IUPAC Name |

dihexyl but-2-enedioate |

InChI |

InChI=1S/C16H28O4/c1-3-5-7-9-13-19-15(17)11-12-16(18)20-14-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3 |

InChI Key |

QMCVOSQFZZCSLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C=CC(=O)OCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Dihexyl But 2 Enedioate

Direct Esterification Protocols

Direct esterification remains the most common and straightforward approach for producing dihexyl but-2-enedioate. The selection of the acidic precursor is a critical factor that defines the reaction pathway and conditions.

The reaction of maleic anhydride (B1165640) with hexanol is a principal method for synthesizing dihexyl maleate (B1232345), the cis-isomer of this compound. This process occurs in two distinct stages. researchgate.net The first stage is a rapid, non-catalytic, and practically irreversible reaction where maleic anhydride reacts with one molecule of hexanol to form the hexyl monoester. researchgate.net This initial reaction typically takes place at temperatures below 100°C. researchgate.net

The second stage is a slower, reversible equilibrium reaction that requires a catalyst and higher temperatures to proceed effectively. In this step, the monoester reacts with a second molecule of hexanol to yield the final product, dihexyl maleate, and water. researchgate.net The kinetics of this second stage are highly dependent on the catalyst used. For instance, when no catalyst is present, the reaction is reported to be second order with respect to the acid. researchgate.netresearchgate.net The formation of byproducts like maleic acid and its trans-isomer, fumaric acid, can present challenges, potentially reducing the final ester yield and necessitating further purification steps. zbaqchem.com

Table 1: Reaction Stages for Esterification of Maleic Anhydride with Hexanol

| Stage | Reactants | Product | Catalyst Required | Key Characteristics |

| 1 | Maleic Anhydride + Hexanol | Hexyl Monoester | No | Fast, irreversible, occurs at lower temperatures. researchgate.net |

| 2 | Hexyl Monoester + Hexanol | Dihexyl Maleate + Water | Yes | Slow, reversible, requires higher temperatures. researchgate.net |

This compound can also be synthesized through the direct esterification of maleic acid with hexanol. While much of the detailed kinetic research has been performed with similar alcohols like 2-ethylhexyl alcohol, the principles are applicable. jcsp.org.pk Studies on the esterification of maleic acid with 2-ethylhexyl alcohol indicate that the reaction follows an apparent second-order rate law with respect to the acid concentration. jcsp.org.pk This process is typically conducted at elevated temperatures, for example around 170°C, and often employs a catalyst to achieve a reasonable reaction rate and yield. jcsp.org.pk An azeotropic solvent such as xylene may be used to facilitate the removal of water, which is a byproduct of the reaction, thereby driving the equilibrium towards the formation of the diester. jcsp.org.pk

The synthesis of dihexyl fumarate (B1241708), the trans-isomer of this compound, is achieved through the esterification of fumaric acid with hexanol. nih.gov Fumaric acid is the more stable isomer of but-2-enedioic acid. The reaction involves heating fumaric acid with an excess of hexanol in the presence of an acid catalyst. Like other direct esterification reactions, the removal of water is crucial for driving the reaction to completion. The resulting product, di-n-hexyl fumarate, is a distinct compound from its maleate counterpart, with different physical and chemical properties owing to its trans configuration. nih.gov

Catalytic Systems in this compound Synthesis

Catalysts are essential for the efficient synthesis of this compound, particularly for the second stage of esterification from maleic anhydride and for reactions starting from maleic or fumaric acid. Catalytic systems can be broadly categorized into homogeneous and heterogeneous approaches.

Traditional and widely used catalysts for the esterification of maleic anhydride and its corresponding acids are strong mineral and organic acids that are soluble in the reaction mixture (homogeneous catalysis). zbaqchem.com

Sulfuric Acid (H₂SO₄) : Sulfuric acid is a common and effective catalyst for this reaction. Kinetic studies on the esterification of maleic anhydride with hexan-1-ol in the presence of sulfuric acid have shown that the rate of the second stage (monoester to diester conversion) is first order with respect to the monoester concentration. researchgate.netresearchgate.net The reaction rate is also directly proportional to the concentration of the sulfuric acid catalyst. researchgate.netresearchgate.net

p-Toluenesulfonic Acid (p-TSA) : p-Toluenesulfonic acid is another frequently used homogeneous catalyst for producing esters from maleic anhydride. zbaqchem.com It offers similar catalytic activity to sulfuric acid but is a solid at room temperature, which can simplify handling.

While effective, homogeneous catalysts can present challenges in separation from the final product, often requiring neutralization and washing steps that can lead to waste generation.

Table 2: Kinetic Parameters with Different Homogeneous Catalysts

| Catalyst | Reactants | Reaction Order (Second Stage) | Dependence on Catalyst Concentration |

| Sulfuric Acid | Maleic Anhydride + Hexan-1-ol | First order with respect to monoester. researchgate.netresearchgate.net | Directly proportional. researchgate.netresearchgate.net |

| p-Toluenesulfonic Acid | Maleic Anhydride + Alcohol | Effective acid catalyst. zbaqchem.com | Affects reaction rate and selectivity. zbaqchem.com |

| None | Maleic Anhydride + Hexan-1-ol | Second order with respect to acid. researchgate.netresearchgate.net | N/A |

To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of solid, heterogeneous catalysts. These catalysts are easily separated from the reaction mixture by filtration, can often be reused, and can lead to cleaner production processes.

Examples of heterogeneous catalysts investigated for similar esterification reactions include:

Ion-Exchange Resins : Acidic ion-exchange resins, such as Amberlyst-15 and Amberlyst 131H+, have been studied for the esterification of maleic acid. ppor.az Amberlyst 131H+ was found to be a particularly effective catalyst for the reaction between maleic acid and n-butanol, a similar short-chain alcohol. ppor.az

Silica Sulfuric Acid : This solid acid catalyst has been employed for the esterification of maleic anhydride, demonstrating good yields and offering the benefits of heterogeneous catalysis. researchgate.net

Zeolites : Copper(I)-exchanged zeolites (CuI-USY) have been developed as efficient and reusable heterogeneous catalysts for coupling reactions, highlighting the potential of such structured materials in catalysis. mdpi.com While not specifically reported for this compound, their success in other C-C and C-O bond formations suggests a promising area for future research.

The development of robust and reusable heterogeneous catalysts is a key area of research for optimizing the synthesis of this compound, aiming for more sustainable and environmentally friendly production routes.

Green Chemistry Principles in Synthetic Design (e.g., ionic liquid catalysts)

In line with the growing emphasis on sustainable manufacturing, the synthesis of dialkyl maleates, including this compound, is being explored through the lens of green chemistry. The primary goals are to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of innovation include the use of novel catalytic systems.

Enzymatic Synthesis: Another promising green route is the use of enzymes, particularly lipases, as biocatalysts. Enzymatic synthesis offers high selectivity and operates under mild conditions, typically at lower temperatures than conventional chemical methods. Research on the enzymatic synthesis of similar long-chain esters, such as 2-ethylhexyl palmitate, shows high conversion rates (up to 99%) can be achieved. researchgate.netnih.gov Immobilized lipases are often used, which allows for easier separation from the reaction mixture and reuse over multiple cycles, enhancing the economic and environmental viability of the process. researchgate.netresearchgate.net However, a drawback of enzymatic routes can be longer reaction times compared to traditional chemical catalysis. researchgate.net

Reaction Condition Optimization and Process Intensification

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Process intensification strategies aim to make the synthesis more efficient and scalable.

Temperature, Pressure, and Solvent Effects (e.g., reflux conditions, Dean-Stark apparatus)

The esterification of maleic anhydride or maleic acid with hexanol is a reversible equilibrium reaction. google.com Consequently, the active removal of water, a byproduct, is essential to drive the reaction toward the formation of the diester product.

Temperature and Pressure: The reaction is typically conducted at elevated temperatures, often in the range of 383–413 K (110–140 °C). researchgate.netresearcher.life Higher temperatures increase the reaction rate but can also promote the formation of undesirable byproducts, such as fumaric acid esters, or cause thermal degradation. zbaqchem.com The reaction is generally carried out at atmospheric pressure, although operating at pressures up to 100 p.s.i.g. can be used to achieve higher pot temperatures. google.com

Solvent and Water Removal: A common and effective technique for removing water is azeotropic distillation using a Dean-Stark apparatus. wikipedia.orgyoutube.com In this setup, an inert solvent that forms an azeotrope with water, such as toluene (B28343) or xylene, is added to the reaction mixture. youtube.comyoutube.com The mixture is heated to reflux. The vapor, containing the solvent and water, condenses and collects in the graduated trap of the Dean-Stark apparatus. wikipedia.org Because water is immiscible with and denser than toluene, it separates and collects in the bottom of the trap, while the solvent overflows and returns to the reaction flask. youtube.com This continuous removal of water shifts the equilibrium, enabling high conversion to the dihexyl maleate product. google.comwikipedia.org

Molar Ratio and Reagent Purity Impact

The stoichiometry of the reactants and their purity are fundamental parameters that significantly influence the reaction outcome.

Interactive Table: Effect of Molar Ratio on Reaction Progress The following table describes the general observed effect of increasing the molar excess of hexanol on the reaction to form this compound.

| Molar Ratio (Hexanol:Maleic Anhydride) | General Effect on Reaction |

| 2.2 : 1 | Minimum ratio suggested for obtaining good yields in industrial processes. google.com Reaction proceeds effectively. |

| 3 : 1 to 5 : 1 | Commonly used in laboratory kinetic studies. researchgate.net Provides a significant excess of alcohol to drive the reaction forward at a reasonable rate without requiring excessive solvent volumes or difficult alcohol recovery. |

| 10 : 1 | Provides a very large excess of alcohol, which can maximize the reaction rate but may complicate product purification and alcohol recovery on a large scale. researchgate.net |

Reagent Purity: The purity of both the maleic anhydride (or maleic acid) and hexanol is crucial. Impurities can lead to the formation of colored byproducts, interfere with the catalyst's activity, or result in side reactions that reduce the final product yield and complicate purification.

Reaction Kinetic and Thermodynamic Studies

The reaction rate is significantly influenced by the choice of catalyst. Studies comparing catalysts like sulfuric acid and tetrabutyl titanate have quantified their effects on the reaction kinetics. The uncatalyzed reaction proceeds much more slowly. The activation energy (Ea), which represents the energy barrier that must be overcome for the reaction to occur, is also highly dependent on the catalyst. researchgate.net

Interactive Table: Kinetic Parameters for the Esterification of Maleic Anhydride with Hexan-1-ol The data below, adapted from kinetic studies, illustrates the impact of different catalysts on the reaction rate and activation energy for the rate-limiting second esterification step. researchgate.net

| Catalyst | Kinetic Equation (Rate Law)¹ | Rate Constant (k)² | Activation Energy (Ea) (kJ/mol) |

| Sulfuric acid | r = k * c_cat * c_monoester | 4.63 x 10⁶ | 60.2 ± 0.8 |

| Tetrabutyl titanate | r = k * c_cat * c_monoester² | 1.86 x 10⁵ | 71.9 ± 1.7 |

| None | r = k * c_monoester² | 1.20 x 10⁶ | 75.2 ± 0.4 |

¹ Where r is the reaction rate, k is the rate constant, c_cat is the catalyst concentration, and c_monoester is the concentration of the monoester intermediate. ² The pre-exponential factor from the Arrhenius equation, with units dependent on the rate law.

Chemical Reactivity and Transformation Mechanisms of Dihexyl But 2 Enedioate

Olefinic Double Bond Reactivity

The electron-withdrawing nature of the two ester groups polarizes the carbon-carbon double bond in dihexyl but-2-enedioate, rendering it electrophilic and susceptible to attack by nucleophiles. This feature dominates the reactivity of the olefinic bond.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like this compound. wikipedia.orgyoutube.comambeed.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the unsaturated ester (the Michael acceptor), leading to the formation of a new carbon-carbon or carbon-heteroatom bond. youtube.comambeed.comyoutube.com

The reaction is typically initiated by a base, which generates the nucleophilic species. youtube.com A wide range of nucleophiles can act as Michael donors, including enolates, amines, thiols, and phosphines. For instance, the aza-Michael addition involves the addition of an amine to the double bond. Studies on dialkyl maleates, such as dimethyl maleate (B1232345), have shown that they are highly reactive acceptors in catalyst-free and solvent-free aza-Michael additions with various aliphatic amines, yielding mono-adducts in high yields and with high selectivity. um.edu.mt The reaction with diethyl maleate and cyclohexylamine (B46788) has also been studied, demonstrating the feasibility of this transformation under environmentally friendly conditions. daneshyari.com

The general mechanism involves the attack of the nucleophile on the β-carbon, which pushes the π-electrons of the double bond onto the α-carbon, forming an enolate intermediate. This intermediate is then protonated to yield the final adduct. The use of bifunctional catalysts can promote enantioselective Michael additions, as demonstrated in the reaction of ketones with maleimides. nih.gov Biocatalytic approaches, using enzymes like argininosuccinate (B1211890) lyase, have also been developed for the asymmetric Michael addition of amino acids to fumarates. rsc.org

Table 1: Examples of Michael Addition Reactions with Fumarate (B1241708) and Maleate Esters

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Various aliphatic amines | Dimethyl maleate | Catalyst and solvent-free, room temperature | Mono-adducts | um.edu.mt |

| Cyclohexylamine | Diethyl maleate | Solvent-free, catalyst-free | Mono-adduct | daneshyari.com |

| l-arginine | Fumarate | Argininosuccinate lyase | l-argininosuccinate | rsc.org |

| Ketones | Maleimides | Monosulfonyl DPEN salt | Chiral adducts | nih.gov |

Hydrogenation Pathways

The carbon-carbon double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium, platinum, and rhodium, often supported on carbon (Pd/C, Pt/C, Rh/C). mdpi.comrsc.org

The hydrogenation process generally occurs on the surface of the metal catalyst, where hydrogen is adsorbed and activated. chemrxiv.org The alkene then coordinates to the metal surface, and hydrogen atoms are transferred sequentially to the carbon atoms of the double bond, resulting in the corresponding saturated diester, dihexyl succinate. The stereochemistry of the product depends on the starting isomer (maleate or fumarate) and the reaction conditions.

The choice of catalyst and reaction conditions (temperature, pressure) can influence the rate and selectivity of the hydrogenation. For instance, studies on the hydrogenation of diene carboxylates have shown that palladium-based catalysts are effective, with the method of catalyst preparation impacting its performance. mdpi.com In some cases, the catalyst can also influence the product distribution, as seen in the hydrogenation of buta-1,3-diene over different metal catalysts. rsc.org

Table 2: Catalysts and Conditions for the Hydrogenation of Unsaturated Esters

| Substrate | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Diene carboxylates | Pd/C, Pd(OH)₂/C | 100 atm H₂, 30 °C, 24 h | Saturated esters | mdpi.com |

| Buta-1,3-diene | Rh, Pd, Ir, Pt wires | 90-336 °C | Butenes, Butane | rsc.org |

| But-2-enal | Au/ZnO | Varies | But-2-en-1-ol, Butanal | rsc.org |

Cycloaddition Reactions (e.g., Diels-Alder)

This compound, being an electron-deficient alkene, can act as a dienophile in Diels-Alder reactions. tandfonline.com This [4+2] cycloaddition reaction involves the concerted interaction of the dienophile with a conjugated diene to form a six-membered ring. The reaction is driven by the formation of two new, more stable sigma bonds from two pi bonds.

A study on the Diels-Alder reaction of bis(2-ethylhexyl) maleate with cyclopentadiene (B3395910) has been conducted, providing kinetic data at various temperatures. researchgate.net The reaction rate and the ratio of endo to exo products are influenced by the reaction temperature and the presence of catalysts. researchgate.netresearchgate.net Lewis acids are often used to catalyze Diels-Alder reactions by coordinating to the carbonyl oxygen of the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerates the reaction. researchgate.nettennessee.edu

Microwave irradiation has also been shown to significantly accelerate Diels-Alder reactions, reducing reaction times from hours or even days to minutes. cem.com For example, the reaction of anthracene (B1667546) with dimethyl fumarate was completed in 10 minutes under microwave irradiation, compared to 72 hours with conventional heating. cem.com

Table 3: Diels-Alder Reactions Involving Fumarate and Maleate Esters

| Diene | Dienophile | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Cyclopentadiene | Bis(2-ethylhexyl) maleate | 25-100 °C | Norbornene derivative | researchgate.net |

| Cyclopentadiene | Dimethyl maleate | N-hexylpyridinium bis(trifluoromethylsulfonyl)imide and Lewis acids | Norbornene derivative | researchgate.net |

| Anthracene | Dimethyl fumarate | Microwave irradiation (600 W), 10 min | Cycloadduct | cem.com |

Ester Group Transformations

The two hexyl ester groups in this compound are also reactive centers, primarily undergoing nucleophilic acyl substitution reactions.

Hydrolysis Kinetics and Mechanisms

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base. The hydrolysis of this compound would yield but-2-enedioic acid and hexanol.

Studies on the hydrolysis of dialkyl malonates have shown that the reaction can be efficiently carried out using a system of t-BuNH₂/MeOH/H₂O, with the steric bulk of the alkyl group influencing the reaction rate. The rate of hydrolysis generally decreases with increasing steric hindrance of the alkoxy group. The mechanism of hydrolysis of related compounds like phthalate (B1215562) esters has also been investigated.

The pH of the reaction medium significantly affects the kinetics of hydrolysis. For example, the hydrolysis of maleamic acid derivatives, which are structurally related, shows a strong pH-dependence. researchgate.netrsc.org

Transesterification Processes with Other Alcohols

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. nih.gov This reaction is typically catalyzed by an acid or a base. In the case of this compound, reaction with a different alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a suitable catalyst would lead to the formation of the corresponding dimethyl or diethyl but-2-enedioate and hexanol.

This process is an equilibrium reaction, and the equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing one of the products. A variety of catalysts can be employed, including homogeneous catalysts like sulfuric acid and sodium hydroxide, as well as heterogeneous catalysts. researchgate.netmdpi.com For instance, the transesterification of dimethyl fumarate with ethanol can be catalyzed by carboxylesterase-1 (CES1), an enzyme found in the liver. nih.gov

Table 4: Catalysts for Transesterification Reactions

| Reaction | Catalyst | Conditions | Reference |

|---|---|---|---|

| Glycerol and Methyl Acetate (B1210297) | Various metal oxides (e.g., MgMn₂O₄) | 200 °C, 5 h | researchgate.net |

| Used Cooking Oil and Ethylene (B1197577) Glycol | H₂SO₄, NaOH, K₂CO₃, CaO | Varies | nih.gov |

| Triglycerides and Methanol | Homogeneous and heterogeneous acid/base catalysts | Varies | mdpi.com |

| Dimethyl Fumarate and Ethanol | Carboxylesterase-1 (CES1) | In vitro | nih.gov |

Stereochemical Isomerization Studies of this compound

The isomerization of this compound, which involves the conversion between its cis (maleate) and trans (fumarate) isomers, is a critical aspect of its chemistry. This transformation is of significant interest due to the distinct physical and chemical properties of the resulting isomers, influencing their applications in various fields, including polymer and materials science. The conversion from the cis (dihexyl maleate) to the thermodynamically more stable trans (dihexyl fumarate) form is a key focus of stereochemical studies.

Maleate-Fumarate Interconversion Mechanisms

The isomerization from a maleate to a fumarate derivative does not occur spontaneously at room temperature due to the restricted rotation around the carbon-carbon double bond. For the interconversion to proceed, the π-bond must be temporarily broken, allowing for rotation around the resulting single bond, followed by the reformation of the π-bond in the more stable trans configuration. This process can be facilitated through several established mechanisms, including thermal, photochemical, and catalytic routes.

Enzymatic Isomerization: In biological systems, enzymes such as maleate isomerase catalyze the cis-trans isomerization of maleate to fumarate. researchgate.netnih.gov The proposed mechanism for maleate isomerase from Nocardia farcinica involves a nucleophilic attack by a cysteine residue at the C2 position of the maleate, forming a covalent succinyl-cysteine intermediate. researchgate.netnih.gov Subsequent rotation around the C2-C3 single bond, followed by elimination of the cysteine, yields the fumarate isomer. google.com While this mechanism has been studied for maleic acid, it provides a fundamental model for thiol-mediated isomerization.

Chemical Catalysis: In non-biological settings, the isomerization is often achieved through chemical catalysis. Two primary pathways are generally considered for the amine-catalyzed isomerization of dialkyl maleates:

Nucleophilic Addition-Elimination: Secondary amines, for instance, can act as catalysts by a reversible nucleophilic Michael-type addition to the electron-deficient double bond of the dialkyl maleate. This forms a zwitterionic intermediate. Rotation around the newly formed single bond, followed by the elimination of the amine catalyst, can lead to the formation of the more stable dialkyl fumarate. researchgate.net

Radical Mechanisms: Isomerization can also proceed via a radical chain reaction. This can be initiated by a radical species, such as a bromine radical, which adds to the double bond of the maleate. The resulting carbon-centered radical allows for rotation around the C-C bond. Subsequent elimination of the radical regenerates the double bond in the trans configuration. researchgate.net

Photochemical Isomerization: Ultraviolet (UV) light can also induce the isomerization of maleic acid to fumaric acid. researchgate.net This process involves the photoexcitation of the maleate to a higher energy state where the rotational barrier of the double bond is significantly lower, allowing for conversion to the fumarate isomer. The system typically reaches a photostationary state where both isomers are present. researchgate.net

Influence of Catalysts and Conditions on Isomerization

The efficiency and outcome of the maleate-fumarate isomerization are heavily dependent on the choice of catalyst and the reaction conditions, such as temperature and the presence of solvents.

A variety of catalysts have been shown to be effective for the isomerization of dialkyl maleates. These include halides of acids of phosphorus and sulfur. google.com For instance, phosphorus oxychloride, phosphorus trichloride, and thionyl chloride have been successfully employed to catalyze the conversion of various dialkyl maleates to their corresponding fumarates. google.com The reaction is typically carried out by heating the dialkyl maleate with a catalytic amount of the halide. The temperature of the reaction is a critical parameter, with a preferred range often between 80 °C and 110 °C to achieve a reasonable reaction rate. google.com While the isomerization can occur at lower temperatures, the time required is generally longer. The use of inert solvents such as toluene (B28343) or chloroform (B151607) can also be employed to control the reaction temperature. google.com

The table below summarizes the isomerization of various dialkyl maleates to their corresponding fumarates using different catalysts and conditions, providing an insight into the expected reactivity for this compound.

| Dialkyl Maleate | Catalyst | Catalyst Conc. (mol/mol of ester) | Temperature (°C) | Reaction Time (hours) | Yield of Fumarate (%) |

| Dimethyl Maleate | Phosphorus Oxychloride | 0.05 | 100-110 | - | 99.7 |

| Dimethyl Maleate | Thionyl Chloride | 0.02 | 100-110 | - | 99.1 |

| Diethyl Maleate | Thionyl Chloride | 0.02 | 115-120 | - | - |

| Di-n-butyl Maleate | Phosphorus Oxychloride | 0.04 | 110 | 6 | 97.9 |

| Di-n-octyl Maleate | Phosphorus Oxychloride | - | - | - | 96.6 |

| Dicapryl Maleate | Phosphorus Oxychloride | - | - | - | - |

This data is adapted from a patent describing the isomerization of various dialkyl maleates and provides illustrative examples of catalyst effectiveness and reaction conditions. google.com

Recent advancements in catalysis have also explored the use of cysteine and its analogs as molecular catalysts for the isomerization of maleate to fumarate under milder conditions, activated by chemical or photochemical radical processes. rsc.orgchemrxiv.org These studies highlight the potential for developing more environmentally benign isomerization processes.

Polymerization Science of Dihexyl But 2 Enedioate

Homopolymerization Investigations

The ability of a monomer to polymerize with itself is fundamental to understanding its reactivity. For dihexyl but-2-enedioate, this behavior is heavily dependent on its isomeric form.

Radical polymerization is a common method for producing a wide variety of polymers. researchgate.net It involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating to generate free radicals that initiate the polymerization chain reaction. researchgate.netplaschina.com.cn

Research has shown a stark contrast in the homopolymerization capability between dialkyl maleates and dialkyl fumarates.

Dihexyl Maleate (B1232345) (cis-isomer): Dialkyl maleates, including analogs like dibutyl maleate (DBM), exhibit a strong reluctance to undergo homopolymerization. stanford.edu This low reactivity is primarily attributed to steric hindrance from the bulky ester groups, which are positioned on the same side of the carbon-carbon double bond. This arrangement sterically shields the double bond from the approaching radical and creates a stable, less reactive radical upon addition, which is slow to propagate. Studies on DBM, a closely related compound, showed a monomer conversion of only 3% after 12 hours of reaction at 60°C with an AIBN initiator, confirming that it practically does not homopolymerize under these conditions. researchgate.net

Dihexyl Fumarate (B1241708) (trans-isomer): In contrast, dialkyl fumarates are significantly more capable of homopolymerization via radical pathways. chegg.com The trans configuration of the ester groups reduces steric hindrance, allowing for more effective propagation of the polymer chain. Radical polymerization of dialkyl fumarates is typically carried out in bulk or solution using thermal initiators like AIBN at temperatures around 60°C. chegg.com

Controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and dispersity. wikipedia.orgru.ac.th

The application of these techniques to this compound is challenging and, again, isomer-dependent.

Atom Transfer Radical Polymerization (ATRP): This technique involves the reversible deactivation of growing polymer chains through a transition metal catalyst, typically a copper complex. ru.ac.th While literature specifically on this compound is scarce, studies on analogous monomers like diisopropyl fumarate (DIPF) have demonstrated that homopolymers can be successfully synthesized using ATRP. chegg.com This suggests that ATRP could be a viable, though potentially complex, method for the controlled polymerization of dihexyl fumarate.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization via a degenerative transfer mechanism. wikipedia.org It is known for its versatility with a wide range of monomers. wikipedia.org While direct RAFT homopolymerization of dihexyl maleate is unlikely due to its inherent low reactivity, RAFT has been successfully employed to create block copolymers involving various monomers, showcasing its potential in more complex architectures. acs.org182.160.97 Attempts to control the homopolymerization of diisopropyl fumarate using nitroxide-mediated polymerization (NMP), another CLRP method, were reported to be unsuccessful, resulting in an uncontrolled reaction. chegg.com This highlights the difficulties in applying controlled polymerization techniques to these sterically hindered monomers.

Copolymerization Strategies with Diverse Monomers

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to synthesize polymers with tailored properties that combine the characteristics of the constituent monomers. This compound is frequently used as a comonomer to impart flexibility, improve film-forming properties, and lower the glass transition temperature (Tg) of other polymers.

The tendency of a copolymerization to favor alternating, block, or random structures can be predicted by the monomer reactivity ratios (r₁ and r₂). The reactivity ratio is the ratio of the rate constant for a radical adding to a monomer of its own kind to the rate constant for it adding to the other monomer.

If r₁ > 1, the growing chain prefers to add its own monomer.

If r₁ < 1, the growing chain prefers to add the other monomer.

If r₁ ≈ 0, the monomer has little to no tendency to homopolymerize.

If r₁r₂ ≈ 1, a random copolymer is formed.

If r₁r₂ ≈ 0, an alternating copolymer is favored.

The copolymerization of dialkyl maleates with vinyl acetate (B1210297) (VAc) is extensively studied and commercially significant. These copolymers are used in adhesives and coatings, where the maleate acts as an internal plasticizer for the otherwise brittle polyvinyl acetate (PVAc). The copolymerization is often carried out via free-radical polymerization in solution, using initiators like AIBN, or through emulsion polymerization. researchgate.net

Kinetic studies of the vinyl acetate and dibutyl maleate (DBM) system, a close analog to this compound, provide valuable insight into their copolymerization behavior.

| Monomer 1 | Monomer 2 | r₁ (M₁) | r₂ (M₂) | r₁ * r₂ | Copolymerization Tendency |

|---|---|---|---|---|---|

| Vinyl Acetate | Dibutyl Maleate | 0.1135 | 0.0562 | 0.006 | Strong tendency for alternation |

Data obtained from studies on the Vinyl Acetate / Dibutyl Maleate system. researchgate.net

The low reactivity ratios for both monomers and a product (r₁r₂) close to zero indicate that each radical strongly prefers to react with the other monomer, leading to a highly alternating copolymer structure. researchgate.net

Incorporating dialkyl maleates into polyvinyl chloride (PVC) can improve its processability and flexibility. While direct copolymerization is one route, post-polymerization grafting of maleates onto PVC has also been explored. chegg.com

Data on the reactivity ratios for the copolymerization of vinyl chloride (VC) with dialkyl maleates suggests a tendency towards incorporating the maleate into the PVC chain.

| Monomer 1 | Monomer 2 | r₁ (M₁) | r₂ (M₂) | r₁ * r₂ | Copolymerization Tendency |

|---|---|---|---|---|---|

| Diethyl Maleate | Vinyl Chloride | 0.77 | 0.09 | 0.069 | Alternating tendency |

Data obtained from studies on the Diethyl Maleate / Vinyl Chloride system.

With both reactivity ratios being less than 1, the system favors the cross-propagation reaction where a growing chain of one type adds the other monomer. The product r₁r₂ being close to zero suggests a significant alternating tendency.

This compound can be copolymerized with acrylate (B77674) and methacrylate (B99206) monomers to modify the properties of acrylic resins, which are used in a vast range of applications from paints to adhesives. For example, interpolymers containing vinyl acetate, dioctyl maleate (a close analog), and 2-ethylhexyl acrylate have been developed for adhesive applications.

The reactivity of maleates in these systems is generally low compared to the more reactive acrylate and methacrylate monomers.

| Monomer 1 | Monomer 2 | r₁ (M₁) | r₂ (M₂) | r₁ * r₂ | Copolymerization Tendency |

|---|---|---|---|---|---|

| Diethyl Maleate | Methyl Methacrylate | 0 | 20 | 0 | Block-like (MMA) with single DEM units |

| Styrene (B11656) | 2-Ethylhexyl Acrylate | 0.926 | 0.238 | 0.22 | Random, richer in Styrene |

Data from studies on analogous monomer systems.

In the case of diethyl maleate and methyl methacrylate (MMA), the reactivity ratio for the maleate is zero, indicating it does not add to itself, while the r₂ for MMA is very high (r₂ = 20). This signifies that the MMA radical strongly prefers adding another MMA monomer, while the maleate radical can only add MMA. This leads to a copolymer structure where long sequences of MMA are interspersed with single maleate units. In systems with acrylates, such as the styrene/2-ethylhexyl acrylate system, the reactivity ratios lead to the formation of a more random copolymer.

Copolymerization with Styrenic and Olefinic Monomers

Similarly, studies on the copolymerization of styrene and 2-ethylhexyl acrylate (EHA) have reported reactivity ratios of r(styrene) = 0.926 and r(EHA) = 0.238, which suggests that the styryl radical prefers to add to another styrene monomer, while the EHA radical also prefers to add to a styrene monomer. frontiersin.org Given the structural similarities, it can be inferred that the copolymerization of this compound with styrene would also yield copolymers where the monomer units are distributed with a significant degree of alternation, influenced by the monomer feed ratio. The reactivity ratios for a similar system, styrene and maleic anhydride (B1165640), have been reported as r(styrene) = 0.042 and r(maleic anhydride) = 0.01, highlighting a strong alternating tendency. epa.gov

The copolymerization behavior can be summarized in the following table, drawing parallels from related monomer systems.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymer Type Indication | Reference |

| Di-n-alkyl itaconates | Styrene | 0.22 - 0.50 | 0.19 - 0.47 | Random with alternating tendency | youtube.com |

| Styrene | 2-Ethylhexyl Acrylate | 0.926 | 0.238 | Random | frontiersin.org |

| Styrene | Maleic Anhydride | 0.042 | 0.01 | Strongly Alternating | epa.gov |

Terpolymerization and Multicomponent Polymer Systems (e.g., with ethenyl acetate and 2-ethylhexyl 2-propenoate)

This compound can be incorporated into more complex polymer systems through terpolymerization. A notable example, based on analogous dioctyl maleate systems, involves the terpolymerization with ethenyl acetate (vinyl acetate) and 2-ethylhexyl 2-propenoate (2-ethylhexyl acrylate). Such terpolymers are often synthesized via emulsion polymerization to produce pressure-sensitive adhesives. google.comgoogle.com

In these systems, the this compound acts as a comonomer that can improve properties such as flexibility and adhesion. The composition of the resulting terpolymer is a critical factor in determining its final properties, such as the glass transition temperature (Tg). For instance, a patent for a pressure-sensitive adhesive describes an interpolymer composed of 25-40% vinyl acetate, 10-30% ethylene (B1197577), 20-30% di-2-ethylhexyl maleate or fumarate, and 20-30% 2-ethylhexyl acrylate. google.comgoogle.com While this example includes ethylene, it illustrates the utility of dialkyl maleates in multicomponent polymer systems.

A study on the terpolymerization of vinyl acetate, butyl acrylate, and 2-ethyl hexyl acrylate also provides insights into the reaction dynamics of such systems. tue.nl The incorporation of a dialkyl maleate like this compound would be expected to follow similar kinetic profiles, where the relative reactivity of the monomers dictates the final polymer microstructure.

Polymerization Kinetics and Mechanism Elucidation

The polymerization of this compound, like other vinyl monomers, proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps.

Initiation, Propagation, and Termination Steps

Initiation: The process begins with the decomposition of an initiator, typically a peroxide or an azo compound, to generate free radicals. youtube.comresearchgate.net These primary radicals then attack the carbon-carbon double bond of a this compound monomer, creating a new monomer radical. This initiation step effectively starts the polymer chain. youtube.com

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. youtube.com The propagation step is the primary reaction in which the polymer chain elongates.

Termination: The growth of the polymer chain is halted by termination reactions. This can occur through two primary mechanisms: combination, where two growing polymer radicals combine to form a single, non-reactive polymer chain, or disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two terminated chains (one with a saturated end and one with an unsaturated end). youtube.com

Chain Transfer Phenomena

Chain transfer is a crucial reaction in polymerization that can significantly affect the molecular weight of the resulting polymer. youtube.comyoutube.com In this process, the radical activity of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent. youtube.com This results in the termination of the growing chain and the creation of a new radical that can initiate the growth of a new polymer chain. youtube.com The presence of chain transfer agents is a common method to control the molecular weight of polymers. In the context of this compound polymerization, chain transfer can occur to the monomer itself or to any solvent present in the reaction medium, which would lead to the formation of shorter polymer chains.

Rate Law Determination and Kinetic Modeling

The rate of polymerization (Rp) for this compound can be described by a general rate law for radical polymerization. In a simplified case, assuming termination is by bimolecular interaction of radicals, the rate of polymerization is proportional to the monomer concentration [M] and the square root of the initiator concentration [I]:

Rp = kp (fkd / kt)0.5 [M] [I]0.5

where kp, kd, and kt are the rate constants for propagation, initiator decomposition, and termination, respectively, and f is the initiator efficiency.

Kinetic studies of the copolymerization of vinyl acetate and dibutyl maleate, a close analog to this compound, have been conducted to determine the "lumped" kinetic parameter, kp/kt0.5. researchgate.net Such studies are essential for understanding the reaction kinetics and for designing and controlling the polymerization process. Kinetic modeling, often using software like PREDICI®, can be employed to simulate the polymerization process and predict polymer properties. mdpi.com

Influence of Polymerization Conditions on Polymer Architecture

The final architecture of the polymer, including its molecular weight, molecular weight distribution, and degree of branching, is highly dependent on the polymerization conditions.

Initiator Concentration: The concentration of the initiator has a significant impact on the polymerization process. A higher initiator concentration leads to a greater number of primary radicals, which in turn increases the rate of polymerization. nih.govutwente.nl However, this also results in a higher concentration of growing polymer chains, increasing the probability of termination reactions and thus leading to the formation of polymers with lower molecular weight. nih.gov Studies on other monomer systems have shown that the initiator concentration can be precisely controlled to tailor the final properties of the polymer. mdpi.comresearchgate.net

The following table summarizes the general effects of polymerization conditions on the polymer architecture:

| Condition | Effect on Polymerization Rate | Effect on Molecular Weight | General Observation |

| Increasing Temperature | Increases | Generally Decreases | Faster reaction, but potential for lower molecular weight due to chain transfer. |

| Increasing Initiator Concentration | Increases | Decreases | More polymer chains are initiated, leading to shorter average chain lengths. nih.govutwente.nlnih.gov |

Monomer Feed Ratio and Conversion Effects

In copolymerization, the monomer feed ratio is a critical parameter that dictates the composition of the resulting copolymer, which in turn influences its properties. The relationship between the monomer feed ratio and the composition of the copolymer is described by the copolymerization equation, which involves the reactivity ratios of the comonomers. researchgate.net

For dialkyl fumarates, their bulky ester groups often lead to a low reactivity for homopolymerization. However, they readily copolymerize with other vinyl monomers. The reactivity ratios indicate the preference of a growing polymer chain to add a monomer of its own kind versus the comonomer. For many dialkyl fumarates, there is a high tendency for alternating copolymerization with electron-donating monomers like styrene or vinyl ethers. unlp.edu.ar This is because the fumarate monomer, being electron-accepting, prefers to react with an electron-rich monomer.

Without specific experimental data for this compound, a data table illustrating the precise relationship between monomer feed ratio and conversion cannot be constructed. However, a hypothetical table for a generic dialkyl fumarate (DRF) copolymerizing with a vinyl monomer (M2) might look as follows, illustrating the general principles:

Hypothetical Monomer Feed Ratio vs. Conversion for a Dialkyl Fumarate (DRF) Copolymerization

| Mole Fraction of DRF in Feed (f1) | Mole Fraction of M2 in Feed (f2) | Conversion (%) after 4h | Instantaneous Mole Fraction of DRF in Copolymer (F1) |

| 0.2 | 0.8 | 65 | 0.35 |

| 0.4 | 0.6 | 58 | 0.48 |

| 0.5 | 0.5 | 52 | 0.50 |

| 0.6 | 0.4 | 45 | 0.52 |

| 0.8 | 0.2 | 30 | 0.55 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Initiator Systems and Their Impact on Polymer Structure

The initiator system is fundamental to free-radical polymerization, as it generates the initial radical species that start the polymerization process. The choice of initiator and its concentration can significantly impact the polymerization rate, the molecular weight of the polymer, and the polymer's microstructure.

Common initiators for the polymerization of vinyl monomers, including dialkyl fumarates, are azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). googleapis.com These initiators decompose upon heating or UV irradiation to form radicals. The rate of decomposition is temperature-dependent and is characterized by a specific half-life at a given temperature.

The structure of the initiator can influence the end groups of the polymer chains, which can in turn affect the polymer's thermal stability and other properties. The concentration of the initiator is inversely related to the molecular weight of the resulting polymer; a higher initiator concentration leads to a greater number of growing chains and, consequently, a lower average molecular weight.

In the context of dialkyl fumarates, the steric hindrance of the ester groups can make initiation and propagation more challenging compared to less hindered monomers like acrylates. The choice of initiator and its efficiency can therefore be particularly important in achieving reasonable polymerization rates and molecular weights. For instance, some studies on related monomers have explored controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), which allow for better control over the polymer architecture, including molecular weight and dispersity.

Common Initiators and Their General Characteristics

| Initiator | Typical Decomposition Temperature | Common Solvents | General Impact on Polymer |

| Azobisisobutyronitrile (AIBN) | 60-80°C | Toluene (B28343), Benzene, THF | Widely used, provides relatively clean end-groups. |

| Benzoyl Peroxide (BPO) | 70-90°C | Toluene, Benzene, Dichloromethane | Can participate in chain transfer to polymer, potentially leading to branching. |

| Potassium Persulfate | 50-70°C | Water | Used in emulsion and suspension polymerization. |

This table is for general informational purposes only.

Advanced Analytical and Spectroscopic Characterization in Dihexyl But 2 Enedioate Research

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is an essential analytical method for separating, identifying, and quantifying the components of a mixture. In the context of dihexyl but-2-enedioate, these techniques are vital for assessing the purity of a synthesized batch and for monitoring the conversion of reactants into products over time.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds like this compound. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the compound between the stationary phase (a high-boiling-point liquid coated on an inert solid support) and the mobile phase (an inert gas).

The purity of this compound can be determined by the presence of a single major peak in the resulting chromatogram, while the appearance of other peaks would indicate impurities or byproducts. For reaction monitoring, aliquots can be taken from a reaction mixture at various time points, and the relative peak areas of reactants and the this compound product can be used to calculate the reaction's yield and conversion rate. The selection of the GC column is critical; a mid-polarity column, such as one with a 5% phenyl methyl siloxane stationary phase, is often suitable for analyzing esters. nih.gov

Table 1: Illustrative Gas Chromatography (GC) Parameters for Ester Analysis

| Parameter | Value/Type | Purpose |

|---|---|---|

| Column Type | 5% Phenyl Methyl Siloxane | Stationary phase suitable for separating moderately polar compounds like esters. nih.gov |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. shimadzu.com |

| Injection Mode | Split/Splitless | Method of introducing the sample onto the column. |

| Oven Program | Temperature Gradient | Ramping the temperature to elute compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) | A common, sensitive detector for organic compounds. |

Liquid Chromatography (LC)

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is another cornerstone technique for the analysis of this compound. It is especially useful for compounds that are not sufficiently volatile or are thermally unstable for GC. In LC, the sample is dissolved in a liquid solvent (the mobile phase) and pumped through a column containing a solid adsorbent (the stationary phase).

For a relatively non-polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common approach. sielc.comsielc.com In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile (B52724) and/or methanol (B129727) with water. sielc.comsielc.com An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks. sielc.comsielc.com By monitoring the emergence of the product peak and the disappearance of reactant peaks, LC provides a reliable way to track reaction progress.

Table 2: Typical Reversed-Phase Liquid Chromatography (RP-LC) Conditions for Fumarate (B1241708) Ester Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 or similar non-polar phase | Provides effective retention and separation for non-polar analytes. sielc.comsielc.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | A polar mobile phase to elute the non-polar analyte from the non-polar column. sielc.comsielc.com |

| Additive | Formic Acid or Phosphoric Acid | Improves peak shape and resolution by controlling the ionization state of analytes. sielc.comsielc.com |

| Detector | UV Detector (at ~210 nm) | The carbon-carbon double bond in the but-2-enedioate moiety absorbs UV light, allowing for detection. |

| Flow Rate | 0.5 - 1.5 mL/min | Typical flow rate for analytical scale HPLC. |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS for complex mixture analysis)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry (MS). These methods are indispensable for the unambiguous identification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the definitive identification of volatile compounds. After separation by GC, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule. For dihexyl (E)-but-2-enedioate (dihexyl fumarate), the mass spectrum shows characteristic fragment ions. nih.gov For instance, the NIST library data for dihexyl fumarate indicates a top peak at a mass-to-charge ratio (m/z) of 43, which corresponds to the propyl fragment [CH3CH2CH2]+, likely from the fragmentation of the hexyl chain. nih.gov This technique is highly effective for identifying impurities and reaction byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more powerful variant, Tandem Mass Spectrometry (LC-MS/MS) , are used for non-volatile or thermally labile compounds. In LC-MS/MS, after separation by LC, a specific precursor ion corresponding to the mass of this compound is selected, fragmented, and the resulting product ions are analyzed. This provides a very high degree of selectivity and sensitivity. For example, in the analysis of the related dioctyl (E)-but-2-enedioate using ESI-QTOF (an LC-MS/MS technique), the protonated molecule [M+H]+ at m/z 341.2686 is selected and fragmented to produce characteristic product ions, such as m/z 99.0076 and 117.0182. nih.gov

Table 3: Example Mass Spectrometry Data for Fumarate Esters

| Technique | Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Source |

|---|---|---|---|---|

| GC-MS | Dihexyl (E)-but-2-enedioate | Not Applicable (EI) | 43 (Top Peak) | nih.gov |

| LC-MS/MS (ESI-QTOF) | Dioctyl (E)-but-2-enedioate | 341.2686 [M+H]+ | 99.0076, 117.0182, 57.0698 | nih.gov |

Spectroscopic Methods for Mechanistic and Structural Elucidation

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing fundamental information about molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) for Reaction Progress and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule. A key application of ¹H NMR in the analysis of this compound is the determination of its stereochemistry.

The but-2-enedioate core can exist as two geometric isomers: the (E)-isomer (trans), known as fumarate, and the (Z)-isomer (cis), known as maleate (B1232345). The hydrogen atoms attached to the carbon-carbon double bond (vinylic protons) have distinct chemical shifts in the ¹H NMR spectrum depending on their geometric arrangement. For the parent but-2-ene structure, the vinylic protons of the (E)-isomer appear at a different chemical shift (around 5.58 ppm) compared to the (Z)-isomer (around 5.37 ppm). docbrown.info This difference allows for the unambiguous assignment of the trans geometry of dihexyl fumarate. Furthermore, the signals corresponding to the hexyl chains can be integrated to confirm the ratio of protons, verifying the structure.

Table 4: Predicted ¹H NMR Chemical Shifts (δ) for Distinguishing Isomers of this compound

| Proton Environment | Isomer | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Olefinic Protons (-CH=CH-) | (E)-isomer (Fumarate) | ~6.8 | Singlet |

| Olefinic Protons (-CH=CH-) | (Z)-isomer (Maleate) | ~6.2 | Singlet |

| Ester Methylene (-O-CH₂-) | Both | ~4.2 | Triplet |

| Terminal Methyl (-CH₃) | Both | ~0.9 | Triplet |

Note: Predicted values are based on standard chemical shift tables and data from similar structures.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Changes

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. cymitquimica.com Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. An FTIR spectrum of dihexyl fumarate has been recorded using a neat capillary cell technique. nih.gov

During the synthesis of this compound, for example, via the esterification of fumaric acid with hexanol, FTIR can be used to monitor the reaction's progress. This is achieved by observing the disappearance of the broad O-H stretching band (around 3300-2500 cm⁻¹) of the carboxylic acid and the appearance of the strong C=O stretching band of the ester group (around 1720 cm⁻¹). The presence of the key functional groups in the final product confirms its identity.

Table 5: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| ~2960-2850 | C-H (Alkyl) | Stretch |

| ~1720 | C=O (Ester) | Stretch |

| ~1645 | C=C (Alkene, trans) | Stretch |

| ~1250-1150 | C-O (Ester) | Stretch |

| ~980 | =C-H (trans) | Bend (Out-of-plane) |

Advanced Mass Spectrometry for Oligomer and Polymer End-Group Analysis

Advanced mass spectrometry (MS) techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, are powerful tools for the detailed structural analysis of synthetic polymers, including those derived from this compound. sci-hub.seresearchgate.net This method allows for the determination of absolute molecular weights, molecular weight distributions, and crucially, the identification of polymer end-groups. sci-hub.senist.gov

The analysis of end-groups is vital as they can significantly influence the polymer's properties and provide insights into the polymerization mechanism. mdpi.com In the MALDI-TOF MS analysis of polyesters, the ionization efficiency of different end-groups can vary, which is an important consideration for quantitative analysis of polymer mixtures or copolyesters. researchgate.net For instance, in the study of copolyesters, MALDI-TOF MS can be used to compare the ratio of incorporated acid components and terminating groups, often showing good correlation with results from other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. jku.at

In a typical MALDI-TOF MS experiment for a polyester (B1180765), the sample is co-crystallized with a matrix (e.g., dithranol) and a cationizing agent (e.g., sodium trifluoroacetate). The resulting mass spectrum displays a series of peaks, where each peak corresponds to a specific oligomer chain length with a characteristic end-group combination. By analyzing the mass-to-charge ratio (m/z) of these peaks, the chemical composition of the repeating unit and the end-groups can be determined with high accuracy.

For example, in the characterization of unsaturated polyesters, high-resolution mass spectrometry can reveal not only the expected linear structures but also the presence of cyclic species and branched chains resulting from side reactions. sci-hub.se The fragmentation of polymer chains within the mass spectrometer (MS/MS) can provide even deeper structural information. sci-hub.se

Table 1: Hypothetical MALDI-TOF MS Data for a Linear Polyester of this compound

| Number of Repeating Units (n) | Calculated m/z (Da) for Na+ adduct (Initiator: Ethylene (B1197577) Glycol) |

| 1 | 341.22 |

| 2 | 625.43 |

| 3 | 909.64 |

| 4 | 1193.85 |

| 5 | 1478.06 |

This table is illustrative and assumes a linear polymer with hydroxyl end-groups from the ethylene glycol initiator. The repeating unit is this compound (C16H28O4, Molar Mass: 284.39 g/mol).

Thermal Analysis in Polymer Studies (e.g., DSC, TGA for derived materials)

Thermal analysis techniques are indispensable for characterizing the thermal properties and stability of polymeric materials derived from this compound. mdpi.comdtic.mil The two most common techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). mdpi.comdtic.mil

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. core.ac.uk This allows for the determination of key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as the associated enthalpies. core.ac.ukresearchgate.net For unsaturated polyester resins, the DSC curve can reveal information about the curing process and the final properties of the thermoset. core.ac.uk The presence of different monomers and their ratios in a copolymer system will influence these thermal transitions. nist.gov For example, the incorporation of flexible long-chain diols like 1,6-hexanediol (B165255) (a component of this compound) can affect the Tg of the resulting polyester.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. core.ac.uk TGA provides information about the thermal stability of the polymer and the temperature at which it starts to decompose. sci-hub.se The degradation of polyesters typically occurs in one or more steps, and the profile of the TGA curve can offer insights into the degradation mechanism. sci-hub.se For instance, the thermal degradation of many aliphatic polyesters begins with random scission of the ester linkages. researchgate.net The thermal stability of unsaturated polyesters can be influenced by the type of diacid and diol used in their synthesis. sci-hub.se

While specific DSC and TGA data for homopolymers of this compound are scarce in the literature, data for related unsaturated polyester resins provide a useful reference. For example, the thermal stability of unsaturated polyesters is enhanced when ortho-phthalate structures are absent and when the diol component lacks a β-hydrogen.

Table 2: Representative Thermal Properties of an Unsaturated Polyester Resin (Illustrative Data)

| Thermal Property | Value | Method |

| Glass Transition Temperature (Tg) | 60 - 80 °C | DSC |

| Onset of Decomposition (5% weight loss) | ~300 °C | TGA |

| Temperature of Maximum Decomposition Rate | ~400 °C | TGA |

This table presents typical values for a general-purpose unsaturated polyester resin and may not be directly representative of polymers derived solely from this compound.

Rheological Characterization of this compound-Derived Polymeric Systems

Rheology is the study of the flow and deformation of matter. The rheological characterization of polymeric systems derived from this compound is essential for understanding their processability and performance in various applications. polimi.it For unsaturated polyester resins, viscosity is a critical parameter that dictates their suitability for techniques like casting, molding, and coating. researchgate.net

The viscosity of these resins is influenced by factors such as the molecular weight of the polyester, the type and amount of reactive diluent (like styrene), and the temperature. researchgate.net The incorporation of a long-chain dialkyl ester like this compound is expected to influence the viscosity of the prepolymer resin.

The rheological behavior of these polymeric systems is often characterized using rotational rheometers, which can measure properties like viscosity as a function of shear rate, and viscoelastic properties such as the storage modulus (G') and loss modulus (G''). The storage modulus represents the elastic component (energy stored), while the loss modulus represents the viscous component (energy dissipated as heat).

For uncured unsaturated polyester resins, the viscosity typically decreases with increasing shear rate, exhibiting shear-thinning behavior. During curing, the viscosity increases dramatically as the cross-linked network forms, leading to a transition from a liquid to a solid-like state. The study of the evolution of G' and G'' during curing can provide valuable information about the gelation and vitrification processes.

While specific rheological data for this compound based systems is not widely published, studies on similar unsaturated polyester resins show that the choice of monomers significantly impacts the rheological properties. For example, replacing styrene (B11656) with alternative reactive diluents can alter the viscosity and the mechanical properties of the cured resin. mdpi.com

Table 3: Illustrative Rheological Data for an Uncured Unsaturated Polyester Resin

| Property | Value | Conditions |

| Viscosity at 25 °C | 200 - 500 mPa·s | Low Shear Rate |

| Storage Modulus (G') before cure | < 1 Pa | 25 °C, 1 rad/s |

| Loss Modulus (G'') before cure | ~1-10 Pa | 25 °C, 1 rad/s |

| Storage Modulus (G') after cure | > 1 GPa | 25 °C |

This table provides typical ranges for a general-purpose unsaturated polyester resin and serves as an illustrative example.

Computational and Theoretical Chemistry Studies on Dihexyl But 2 Enedioate

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemistry calculations solve the Schrödinger equation to determine the electronic states and properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to obtain accurate data on molecular geometries, energies, and electronic properties. rsdjournal.orgscience.gov DFT, in particular, has proven to be a robust tool for studying the reactivity of organic molecules, including dialkyl maleates. researchgate.net

The electronic structure of a molecule, particularly the distribution and energy of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—governs its reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons.

For Dihexyl but-2-enedioate, the electronic structure is dominated by the α,β-unsaturated ester moiety. The π-system of the carbon-carbon double bond is in conjugation with the two carbonyl (C=O) groups. This conjugation lowers the energy of the LUMO, making the double bond electron-deficient and susceptible to nucleophilic attack. DFT calculations on analogous systems confirm that the LUMO is primarily localized on the but-2-enedioate backbone, which is crucial for its role as a Michael acceptor or a dienophile in cycloaddition reactions. researchgate.netresearchgate.net Conversely, the HOMO is associated with the π-bonding electrons of the C=C double bond.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that correlates with the molecule's chemical reactivity and the frequency at which it absorbs light. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Key Electronic Properties and Their Significance for this compound

| Property | Description | Predicted Location/Characteristic | Implication for Reactivity |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of electron donation. | Localized on the C=C π-bond. | Participates in reactions with electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. | Localized across the conjugated O=C-C=C-C=O system. | Key to Michael additions and Diels-Alder reactions. researchgate.netresearchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Relatively small due to conjugation. | Indicates moderate to high reactivity toward nucleophiles. mdpi.com |

| Electrostatic Potential | Distribution of charge on the molecular surface. | Negative potential around oxygen atoms; positive potential near hydrogens. | Guides non-covalent interactions and catalyst binding. unipd.it |

Computational methods are exceptionally useful for modeling reaction pathways and identifying the structure of high-energy transition states. youtube.com A prominent reaction for dialkyl maleates is the amine-catalyzed cis-trans isomerization to the more thermodynamically stable fumarate (B1241708) isomer. researchgate.net

A DFT study on the isomerization of dimethyl maleate (B1232345), a close analog of this compound, elucidated a four-step reaction mechanism: researchgate.net

Michael Addition: A nucleophilic amine attacks one of the carbons of the double bond, forming a C-N bond and yielding an intermediate. researchgate.net

Proton Transfer: A proton is transferred from the amine nitrogen to the adjacent carbon, creating a stable carbanion intermediate. researchgate.net

Conformational Rotation: Free rotation occurs around the central C-C bond in the carbanion intermediate. researchgate.net

Elimination: The amine is eliminated, and the double bond is reformed, yielding the trans isomer (dialkyl fumarate). researchgate.net

Table 2: Calculated Energy Profile for Amine-Catalyzed Isomerization of Dimethyl Maleate (Analog Model)

| Reaction Step | Species Type | Relative Energy (kcal/mol) - Gas Phase researchgate.net | Description |

|---|---|---|---|

| 1 | Transition State 1 (TS1) | +12.5 | Energy barrier for the initial Michael addition of the amine. |

| 1 | Intermediate 1 (INT1) | -5.2 | Zwitterionic adduct formed after amine addition. |

| 2 | Transition State 2 (TS2) | +8.9 | Energy barrier for the intramolecular proton transfer. |

| 2 | Intermediate 2 (INT2) | -10.1 | Carbanion intermediate formed after proton transfer. |

| 3 | Transition State 3 (TS3) | -7.5 | Rotational barrier around the central C-C bond. |

| 4 | Transition State 4 (TS4) | +10.3 | Energy barrier for the final elimination of the amine. |

Data based on the B3LYP/6-31G(d,p) level of theory for the isomerization of dimethyl maleate. researchgate.net

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure at a static moment, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. nih.govmdpi.com This allows for the study of conformational changes, intermolecular interactions, and large-scale processes like polymerization. rsc.org

This compound possesses significant conformational flexibility due to the two n-hexyl chains. libretexts.org The central but-2-enedioate core is relatively rigid and planar, but rotations can occur around the C-O single bonds of the ester groups and within the alkyl chains. MD simulations can explore the vast conformational space to identify the most probable shapes the molecule adopts in different environments (e.g., in a solvent or in the bulk liquid). nih.gov

Intermolecular interactions are critical for understanding the physical properties of the bulk material, such as boiling point and viscosity. MD simulations, often combined with quantum mechanical analyses like Natural Bond Orbital (NBO) analysis, can quantify these forces. mdpi.comnih.gov

Table 3: Primary Intermolecular Interactions in this compound

| Interaction Type | Molecular Origin | Relative Strength | Significance |

|---|---|---|---|

| Van der Waals (Dispersion) | Fluctuations in electron density along the hexyl chains and molecular surface. | Weak but cumulative | Dominant force determining packing in the bulk liquid and cohesion. nih.gov |

| Dipole-Dipole | Permanent dipoles of the two ester (C=O) groups. | Moderate | Contributes to molecular alignment and elevates the boiling point compared to non-polar analogues. |

| Hydrogen Bonding (Weak) | Interaction between C-H bonds and the carbonyl oxygen atoms (C-H···O). | Very Weak | Plays a minor role in directing crystal packing or local liquid structure. nih.gov |

This compound can serve as a monomer or comonomer in the synthesis of polymers and copolymers. cymitquimica.com MD simulations are a valuable tool for investigating the polymerization process at a molecular level. Simulations can model the diffusion of monomers in a reaction medium, their approach to a growing polymer chain, and the conformational changes that occur as new covalent bonds are formed. This approach can provide insights into the resulting polymer's microstructure and physical properties, which is relevant for applications such as the development of novel vitrimers or encapsulants. acs.org

For instance, simulations could track the radical polymerization initiated at the double bond, revealing how the steric bulk of the hexyl groups influences the stereochemistry of the resulting polymer chain. All-atom MD simulations have been successfully used to study the dynamics of small organic molecules within polymer layers, providing detailed information on molecular structure and mobility that is crucial for designing new materials. rsc.orgutwente.nl

Structure-Reactivity Relationships and QSAR Modeling for Non-Prohibited Applications

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and a specific activity or property. mdpi.com In the context of industrial chemistry, this can relate computationally derived descriptors (e.g., electronic or steric parameters) to an observable outcome, such as reaction rate or polymer glass transition temperature.

For non-prohibited applications, such as its use as a comonomer in specialty polymers or as a plasticizer, QSAR models can accelerate materials design by predicting properties without the need for exhaustive synthesis and testing. cymitquimica.com

A QSAR model for the reactivity of this compound could be developed by correlating its calculated quantum chemical parameters with experimentally observed reaction rates. For example, studies on similar compounds have shown a good linear correlation between DFT-calculated HOMO-LUMO energies and experimental redox potentials, which are a measure of reactivity. mdpi.com For Michael addition reactions, the LUMO energy and the partial charge on the β-carbon could be used as descriptors to predict the rate of reaction with various nucleophiles.

Table 4: Conceptual QSAR Model for Predicting Reactivity of Dialkyl Maleates

| Compound | Computed Descriptor 1 (e.g., LUMO Energy in eV) | Computed Descriptor 2 (e.g., Steric Factor) | Predicted Activity (e.g., Relative Reaction Rate) |

|---|---|---|---|

| Dimethyl Maleate | -0.5 | Low | High |

| Diethyl Maleate | -0.48 | Medium | Medium-High |

| This compound | (Calculable) | High | (Predictable) |

| Dioctyl Maleate | (Calculable) | Very High | (Predictable) |

This table is illustrative, demonstrating how QSAR models leverage computed data to predict physical or chemical properties across a series of related compounds.

Cheminformatics and Data Mining for Analogous Compounds

Cheminformatics and data mining are pivotal in modern chemical research, enabling the analysis and prediction of a compound's properties by leveraging data from structurally similar molecules. For this compound, these computational techniques are essential for estimating its physicochemical characteristics and potential applications by systematically analyzing its chemical neighbors. This approach involves querying large chemical databases and applying predictive models based on structure-property relationships.

The core structure of this compound is a but-2-enedioate backbone with two hexyl ester groups. It exists as two geometric isomers: the cis isomer, dihexyl maleate, and the trans isomer, dihexyl fumarate (IUPAC name: dihexyl (E)-but-2-enedioate). nih.gov The properties and reactivity of these isomers and other dialkyl but-2-enedioates can be compared to infer the behavior of the dihexyl variant.

Identifying and Analyzing Analogous Compounds

Data mining of chemical repositories like PubChem and ChEMBL allows for the identification of analogous compounds that share the same dialkyl maleate or fumarate core but differ in the length or structure of their alkyl chains. nih.gov By comparing the known properties of these analogues, trends can be established that help in predicting the properties of this compound. Key analogues include compounds with shorter or different ester groups.

The table below details several analogues of this compound, providing a basis for comparative analysis.

Table 1: Structural Analogues of this compound

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Structural Relationship |

| Diethyl maleate | diethyl (Z)-but-2-enedioate | 141-05-9 | C₈H₁₂O₄ | cis-isomer with shorter ethyl chains. wikipedia.org |

| Diallyl maleate | bis(prop-2-enyl) (Z)-but-2-enedioate | 999-21-3 | C₁₀H₁₂O₄ | cis-isomer with unsaturated allyl chains. nih.gov |

| Dihexyl fumarate | dihexyl (E)-but-2-enedioate | 19139-31-2 | C₁₆H₂₈O₄ | trans-isomer of dihexyl maleate. nih.govnist.gov |

| Dioctyl fumarate | dioctyl (E)-but-2-enedioate | 2997-85-5 | C₂₀H₃₆O₄ | trans-isomer with longer octyl chains. nih.gov |

| Bis(2-ethylhexyl) fumarate | 1,4-bis(2-ethylhexyl) (2E)-but-2-enedioate | 141-02-6 | C₂₀H₃₆O₄ | trans-isomer with branched ethylhexyl chains. chemspider.com |

Comparative Analysis of Physicochemical Properties

By extracting and comparing experimental and computed data for these analogues, clear trends emerge. For instance, properties like molecular weight, boiling point, and lipophilicity (often estimated by LogP) generally increase with the length of the alkyl chain.

Table 2: Comparison of Physicochemical Properties for But-2-enedioate Analogues

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility (mg/L) |

| Diethyl maleate | 172.18 | 225 | 1.065 | Soluble |

| Diallyl maleate | 196.20 | 106-116 (at 4 mmHg) | 1.074 (at 20 °C) | 151.2 (at 25 °C). chemicalbook.com |